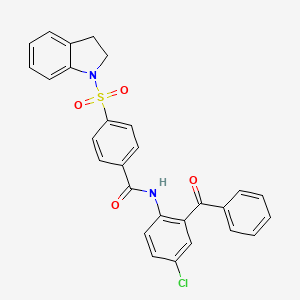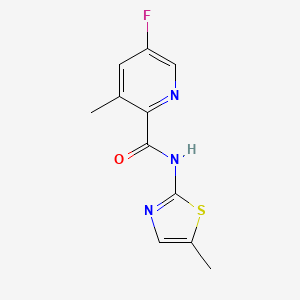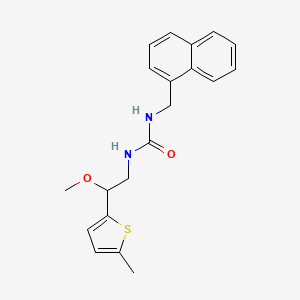
(1-(5-(tiofen-2-il)isoxazol-3-il)-3-(4-(6-(1H-1,2,4-triazol-1-il)piridazin-3-il)piperazin-1-il)propan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H16N8O2S and its molecular weight is 408.44. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
La estructura del compuesto sugiere una posible actividad anticancerígena. Los investigadores han sintetizado nuevos derivados del 1,2,4-triazol y han evaluado sus efectos citotóxicos contra líneas celulares de cáncer humano como MCF-7, Hela y A549. Notablemente, los compuestos 7d, 7e, 10a y 10d exhibieron una prometedora actividad citotóxica contra las células Hela, con valores de IC50 inferiores a 12 μM . Estudios adicionales podrían explorar su mecanismo de acción y su potencial como agente anticancerígeno.
Actividad Antibacteriana
Los compuestos heterocíclicos que contienen átomos de nitrógeno, como el anillo de 1,2,4-triazol, a menudo exhiben propiedades antibacterianas. Si bien los datos específicos sobre la actividad antibacteriana de este compuesto son escasos, se han evaluado los derivados relacionados del 1,2,4-triazol por sus efectos antibacterianos . Investigar su potencial como agente antibacteriano podría valer la pena.
Fotoestabilizadores y Aplicaciones Industriales
Los 1,2,4-triazoles encuentran aplicaciones en varios campos industriales, incluyendo fotoestabilizadores para colorantes, materiales fotográficos e inhibidores de la corrosión para aleaciones de cobre . Aunque faltan pruebas directas del uso de este compuesto como fotoestabilizador, sus características estructurales pueden contribuir a tales aplicaciones.
Inhibición de la Aromatasa
Los estudios de acoplamiento molecular han explorado los modos de unión de los derivados del 1,2,4-triazol en el bolsillo de unión de la enzima aromatasa. Los inhibidores de la aromatasa son cruciales en el tratamiento del cáncer de mama, y comprender cómo este compuesto interactúa con la enzima podría proporcionar información sobre su potencial como inhibidor de la aromatasa .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to exhibit anticancer activities . They may target rapidly proliferating cells, including cancer cells .
Mode of Action
These compounds could potentially inhibit the proliferation of cancer cells by inducing apoptosis . This is often achieved by interacting with certain proteins or enzymes within the cell that control cell growth and division.
Result of Action
The result of the compound’s action would likely be the inhibition of cancer cell growth and the induction of apoptosis in these cells .
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O2S/c27-18(13-10-14(28-23-13)15-2-1-9-29-15)25-7-5-24(6-8-25)16-3-4-17(22-21-16)26-12-19-11-20-26/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRXWBXWPSPQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)
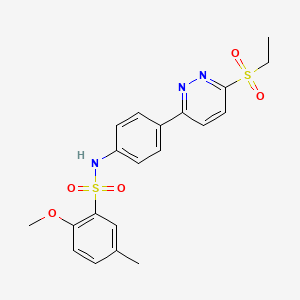
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)
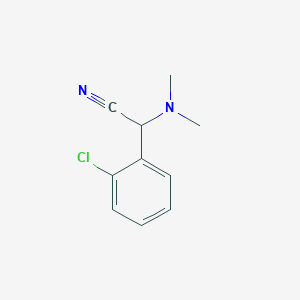
![4-Methoxy-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline](/img/structure/B2521946.png)
![2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepin-4-one](/img/structure/B2521947.png)

